Formetorex

Catalog No.
S3709308
CAS No.
22148-75-0
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formetorex

CAS Number

22148-75-0

Product Name

Formetorex

IUPAC Name

N-(1-phenylpropan-2-yl)formamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)

InChI Key

SGSYPSYCGPLSML-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NC=O

solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC(CC1=CC=CC=C1)NC=O

Formetorex, also known as N-(1-phenylpropan-2-yl)formamide, is a synthetic compound that belongs to the class of substituted amphetamines. Developed in the 1960s, it was initially intended as an alternative to traditional stimulants for treating conditions such as attention deficit hyperactivity disorder and obesity. Formetorex is characterized by its mild stimulant effects and is recognized for its role as an intermediate in the synthesis of amphetamine through the Leuckart reaction.

, primarily during its synthesis:

  • Condensation Reaction: The initial step in the Leuckart reaction involves the condensation of phenylacetone with formamide.
  • Hydrolysis: The intermediate product, formetamide, undergoes hydrolysis using hydrochloric acid to yield the free base.
  • Basification and Distillation: The reaction mixture is basified and subjected to steam distillation to isolate the free base.
  • Precipitation: Finally, the product is precipitated as a sulfate salt by adding sulfuric acid.

The primary method for synthesizing Formetorex is the Leuckart reaction, which can be summarized as follows:

  • Reactants: Phenylacetone and formamide (or ammonium formate).
  • Conditions: The mixture is heated under acidic conditions (often with hydrochloric acid).
  • Steps:
    • Condensation forms formetamide.
    • Hydrolysis converts formetamide into the free base.
    • The final product is isolated through basification and distillation .

Alternative methods include reductive amination and Friedel-Crafts acylation, but these are less common.

Formetorex has several applications in scientific research:

  • Intermediate in Drug Synthesis: It is primarily used as an intermediate in the production of amphetamine.
  • Forensic Science: Its presence can be analyzed in various forensic contexts due to its association with illicit drug synthesis.
  • Research on Stimulants: Studies involving Formetorex contribute to understanding stimulant mechanisms and potential therapeutic uses.

Research on Formetorex's interactions primarily focuses on its effects on neurotransmitter systems. It has been shown to interact with dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in synaptic clefts. This mechanism underlies its stimulant effects and potential applications in treating attention-related disorders.

Formetorex shares structural similarities with several other substituted amphetamines. Here are some notable comparisons:

CompoundDescriptionUnique Aspects
AmphetamineA well-known stimulant used for ADHD treatmentMore potent and widely used therapeutically
MethamphetamineA powerful central nervous system stimulantHigher abuse potential than Formetorex
MethylphenidateAnother ADHD treatment that affects dopamine levelsDifferent mechanism of action

Formetorex's uniqueness lies in its specific role as an intermediate in amphetamine synthesis and its relatively mild stimulant effects compared to more potent analogs like methamphetamine.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

163.099714038 g/mol

Monoisotopic Mass

163.099714038 g/mol

Heavy Atom Count

12

UNII

30555LM9SQ

Wikipedia

Formetorex

Dates

Last modified: 08-20-2023

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